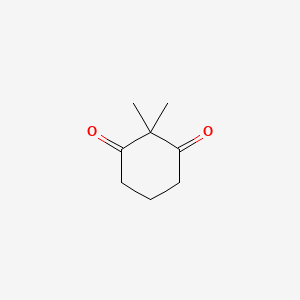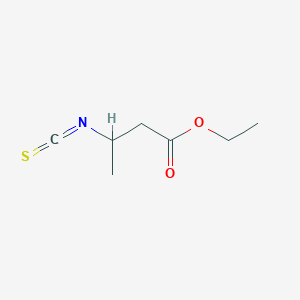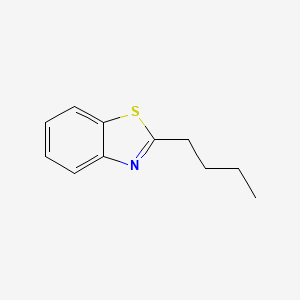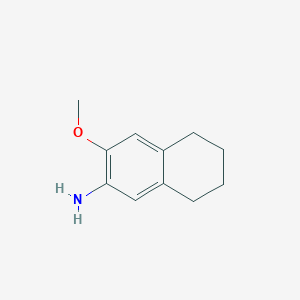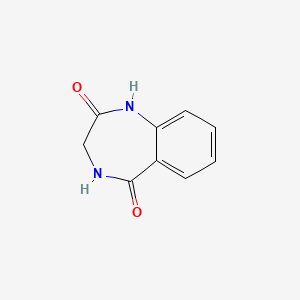
3,4-Dihidro-1H-1,4-benzodiazepin-2,5-diona
Descripción general
Descripción
“3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” is a chemical compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the compound is O=C1CNC(=O)c2ccccc2N1 . The InChI representation is 1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) .
Physical And Chemical Properties Analysis
The compound is solid in form . It has an empirical formula of C9H8N2O2 and a molecular weight of 176.17 .
Aplicaciones Científicas De Investigación
Modulador de GABA
Este compuesto es conocido como un modulador de GABA . No actúa como agonista o antagonista, pero afecta al complejo receptor-ionóforo del ácido gamma-aminobutírico . Los receptores GABA-A parecen tener al menos tres sitios alostéricos en los que actúan los moduladores .
Síntesis Enantioselectiva
El compuesto está involucrado en procesos de síntesis enantioselectiva. Se ha utilizado en la síntesis de 1,4-benzodiazepin-2-onas cuaternarias y 1,4-benzodiazepin-2,5-dionas con alta enantioselectividad.
Síntesis de Derivados
La síntesis de derivados de 1,4-benzodiazepin-2,5-diona implica el uso de este compuesto. Este enfoque de síntesis utiliza reactivos clave como el cloruro de metilmalonilo e implica una sustitución nucleofílica intramolecular como reacción de cierre de anillo.
Síntesis en Fase Sólida Paralela
3,4-Dihidro-1H-1,4-benzodiazepin-2,5-diona también juega un papel en la síntesis en fase sólida paralela de 4,5-dihidro-1H-1,4-benzodiazepin-2,3-dionas. Esta estrategia eficiente para la síntesis paralela es vital en el descubrimiento de fármacos e investigación química.
Estudios de Metabolismo e Interacción
En la investigación biológica, este compuesto ha sido estudiado por su metabolismo e interacción con sistemas biológicos. Los estudios sobre su metabolismo en hepatocitos de rata y microsomas hepáticos, así como su interacción con el glutatión en macrófagos, son cruciales para comprender su comportamiento en entornos biológicos y posibles aplicaciones terapéuticas.
Mecanismo De Acción
While the specific mechanism of action for “3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione” was not found, benzodiazepines in general are known to affect central benzodiazepine receptors, which are associated with inhibitory GABA (gamma amino butyric acid) receptors, leading to enhanced GABA binding activity .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione plays a significant role in biochemical reactions, primarily interacting with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This compound acts as a GABA modulator, affecting the function of GABA-A receptors. It interacts with at least three allosteric sites on the GABA-A receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Cellular Effects
The modulation of GABA-A receptors by 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can lead to various cellular effects. It results in an increase in the frequency of chloride channel opening, causing hyperpolarization of neurons and decreased neuronal excitability. This can lead to sedative and anxiolytic effects . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering the neurotransmission process.
Molecular Mechanism
At the molecular level, 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione exerts its effects by interacting with the GABA-A receptors. It binds to at least three allosteric sites on these receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This interaction enhances the inhibitory effects of GABA, leading to decreased neuronal excitability and producing sedative and anxiolytic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the modulation of GABA-A receptors by this compound can lead to sustained sedative and anxiolytic effects over time .
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione vary with different dosages in animal models. At lower doses, it can produce sedative and anxiolytic effects, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies indicate that careful dosage management is crucial to avoid potential toxicity .
Metabolic Pathways
3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is involved in metabolic pathways that affect the neurotransmission process. It interacts with the GABA-A receptors, influencing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This interaction affects the overall metabolic flux and metabolite levels within the cells.
Transport and Distribution
Within cells and tissues, 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects on the GABA-A receptors .
Propiedades
IUPAC Name |
3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHGGDCFQPMANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344936 | |
| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5118-94-5 | |
| Record name | 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives relate to their activity as GPIIbIIIa antagonists?
A: Studies have explored the structure-activity relationship (SAR) of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives as GPIIbIIIa antagonists []. By introducing specific modifications, such as a tert-butyl group at N1 and a chlorine at C9, researchers were able to isolate atropisomers, non-interconverting rotational isomers. Enantiospecific substitution on the beta-alanine side chain attached to N4 further influenced the activity. These modifications, along with conformational analysis, revealed that the "cupped" presentation of the RGD tripeptide sequence in these derivatives correlates with their antagonistic activity, similar to cyclic peptides like G4120 [].
Q2: Can 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione be used as a scaffold for developing protease inhibitors?
A: Research suggests that 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione shows potential as a scaffold for developing novel protease inhibitors []. Specifically, modifications to the N-terminal of the structure, replacing the original peptidic scaffold mimetics, have shown promise. These modified compounds are considered suitable candidates for further research and development as protease inhibitors [].
Q3: What are the metabolic pathways of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives in biological systems?
A: Studies utilizing rat hepatocytes and liver microsomes have shed light on the metabolism of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives like BNZ-1 and BNZ-2 [, ]. Both compounds undergo N-demethylation and hydroxylation, followed by O-glucuronidation. Interestingly, while these derivatives share metabolic similarities with flurazepam, a known benzodiazepine, their mechanism of depleting macrophage GSH levels differs, suggesting a distinct mode of action requiring further investigation [, ].
Q4: Have any naturally occurring compounds based on the 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione scaffold been identified?
A: Yes, research has identified naturally occurring analogs of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione with interesting biological activities. One such example is fellutanine A, isolated from the marine sponge-associated fungus Neosartorya glabra KUFA 0702 []. This discovery highlights the potential of exploring natural sources for novel 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives with potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)





